molecular formula C16H14N2O5S B5720562 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid

2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid

Cat. No. B5720562
M. Wt: 346.4 g/mol
InChI Key: ZPZUMLRLOBUPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid, also known as NBT-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid involves the inhibition of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. By inhibiting HDAC, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid can alter the expression of genes that are involved in cell growth and survival, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for the elimination of abnormal cells in the body. Additionally, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer therapy with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is its low solubility in water, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid. One potential area of focus is the optimization of its synthesis method to improve its yield and purity. Additionally, further studies are needed to investigate the potential use of 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid as a therapeutic agent for other diseases, such as neurodegenerative disorders and cardiovascular diseases. Finally, the development of new formulations and delivery methods for 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid could enhance its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid is a chemical compound that has shown promising results in scientific research for its potential applications in cancer therapy and the treatment of inflammatory diseases. Its mechanism of action involves the inhibition of HDAC, which can alter gene expression and induce apoptosis in cancer cells. While there are limitations to its use, further research and development could lead to new and innovative applications for 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid in the field of medicine.

Synthesis Methods

2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid can be synthesized through a multistep process that involves the reaction of 4-nitrobenzyl bromide with thioacetic acid, followed by the reaction of the resulting product with 2-aminobenzoic acid. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid has been investigated for its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2-[[2-[(4-nitrophenyl)methylsulfanyl]acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5S/c19-15(17-14-4-2-1-3-13(14)16(20)21)10-24-9-11-5-7-12(8-6-11)18(22)23/h1-8H,9-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZUMLRLOBUPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[(4-Nitrobenzyl)thio]acetyl}amino)benzoic acid

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